5-氨基-2-氯-N-乙基-N-(丙-2-基)苯甲酰胺

描述

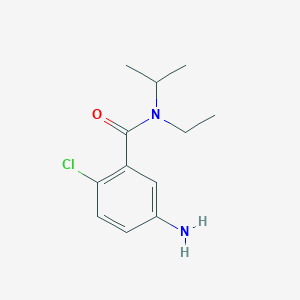

5-amino-2-chloro-N-ethyl-N-(propan-2-yl)benzamide is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-amino-2-chloro-N-ethyl-N-(propan-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-2-chloro-N-ethyl-N-(propan-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

制药行业:治疗剂的合成

5-氨基-2-氯-N-乙基-N-(丙-2-基)苯甲酰胺: 是一种苯甲酰胺衍生物,这类化合物在制药行业被广泛用于合成治疗剂 。苯甲酰胺是许多药物结构的组成部分,包括止泻药、镇痛药、局部麻醉剂、降胆固醇药物以及治疗高血压和癌症的药物。该化合物在药物合成中的作用至关重要,因为它可以作为中间体,有助于形成复杂的治疗分子。

绿色化学:酰胺形成的催化剂

在追求更环保的化学工艺方面,5-氨基-2-氯-N-乙基-N-(丙-2-基)苯甲酰胺 可用作绿色化学中酰胺形成的催化剂 。这一过程对于减少制药制造对环境的影响具有重要意义,因为它避免了使用原子经济性差的试剂和高温,而高温通常与功能化分子不相容。

药物化学:抗血小板活性

一些苯甲酰胺衍生物已显示出抗血小板活性,这对于预防血栓形成至关重要。 5-氨基-2-氯-N-乙基-N-(丙-2-基)苯甲酰胺 的特定属性可以被探索用于其抑制血小板聚集的潜力,为开发新的抗血栓药物提供途径 .

生物活性

5-Amino-2-chloro-N-ethyl-N-(propan-2-yl)benzamide is an organic compound with significant biological activity, particularly in biochemical interactions and potential therapeutic applications. This article explores its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C10H13ClN2O

- Molecular Weight : 212.68 g/mol

The biological activity of 5-amino-2-chloro-N-ethyl-N-(propan-2-yl)benzamide primarily involves its interaction with specific enzymes and proteins. These interactions can lead to either inhibition or activation of biochemical pathways critical for cellular functions.

Biochemical Pathways

- Enzyme Interaction : The compound is noted for its ability to bind to various enzymes, potentially altering their activity and affecting downstream metabolic processes.

- Cell Signaling : It may influence cell signaling pathways, impacting gene expression and cellular metabolism.

- Insecticidal Activity : Similar compounds have demonstrated insecticidal properties, suggesting that this compound may disrupt physiological functions in certain pests.

Cellular Effects

The compound exhibits profound effects on cellular functions, including:

- Alteration of gene expression related to metabolic processes.

- Changes in cellular metabolism leading to altered cell function.

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Potential beneficial effects on cellular function.

- High Doses : Toxic or adverse effects observed, indicating a threshold range for effective use.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 5-Amino-2-chlorobenzamide | Lacks isopropyl group | Lower lipophilicity |

| 5-Amino-2-chloropyridine | Contains pyridine ring | Different reactivity profile |

The presence of the isopropyl group in 5-amino-2-chloro-N-ethyl-N-(propan-2-yl)benzamide enhances its lipophilicity and biological activity compared to its analogs.

Case Studies and Research Findings

- Influenza Virus Inhibition : In studies examining compounds similar to 5-amino-2-chloro-N-ethyl-N-(propan-2-yl)benzamide, it was found that certain structural modifications could significantly enhance antiviral activity against influenza viruses. For instance, an N-isopropyl derivative exhibited a marked decrease in activity compared to other substitutions .

- Anticancer Properties : Research has indicated potential applications in cancer treatment, particularly in targeting specific leukemia types. The compound's structural features may confer unique interactions with cancer-related biomolecules .

- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that the compound could serve as a biochemical probe for studying enzyme functions, which could be critical for understanding metabolic diseases.

属性

IUPAC Name |

5-amino-2-chloro-N-ethyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-4-15(8(2)3)12(16)10-7-9(14)5-6-11(10)13/h5-8H,4,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOOQQJCBHIGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。